3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone is a complex organic compound with the molecular formula C24H27N3O2.
Mechanism of Action
Target of Action
It’s structurally related to 4-benzylpiperidine , which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
Considering its structural similarity to 4-benzylpiperidine , it might interact with its targets (monoamine transporters) to induce the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft, thereby enhancing neurotransmission.
Biochemical Pathways
Based on its potential role as a monoamine releasing agent , it can be inferred that it might affect the monoaminergic pathways, particularly those involving dopamine and norepinephrine. The downstream effects could include enhanced neurotransmission and associated physiological responses.
Result of Action
If it acts similarly to 4-benzylpiperidine , it might enhance monoaminergic neurotransmission, leading to various physiological effects depending on the specific neural pathways involved.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone involves multiple steps. One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives. The process typically involves the following steps:
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.
Chemical Reactions Analysis
3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cycloaddition: This compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Scientific Research Applications
3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological research.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone can be compared with other similar compounds such as:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for releasing dopamine versus serotonin.
2-Benzylpiperidine: Similar to 4-benzylpiperidine, it is used in scientific studies for its pharmacological properties.
Benzylpiperazine: Known for its stimulant properties, it is used in research related to its effects on the central nervous system.
Properties
IUPAC Name |
3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(26-15-12-20(13-16-26)17-19-7-2-1-3-8-19)11-6-14-27-18-25-22-10-5-4-9-21(22)24(27)29/h1-5,7-10,18,20H,6,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQCRUSZQRYEAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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